Neosarranicine

Overview

Description

Synthesis of Neosarranicine

The synthesis of compounds related to Neosarranicine, such as neodysiherbaine, involves complex organic reactions. The stereocontrolled synthesis of neodysiherbaine, for instance, starts from diacetyl-l-arabinal and includes critical steps like asymmetric phase-transfer catalyzed glycine imine alkylation to introduce the α-amino acid function. Additionally, a RuO4-mediated oxidative cyclization of a 1,5-diene is employed to generate the 2,7-dioxabicyclo[4.3.0]nonane ring system . Although not directly related to Neosarranicine, these methods provide insight into the synthesis of complex natural products with multiple ring systems.

Molecular Structure Analysis

Neosartoryadins A and B, which are structurally related to Neosarranicine, possess a unique 6/6/6/5 quinazoline ring system connected directly to a 6/5/5 imidazoindolone ring. The absolute configurations of these compounds were established, which is crucial for understanding the molecular structure and potential biological activity of these types of molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often require precise conditions and catalysts. For example, the synthesis of polysarcosine, while not directly related to Neosarranicine, demonstrates the in situ transformation of a urethane precursor into an N-methylglycine-N-carboxyanhydride in the presence of a tertiary amine base and a primary amine initiator . This showcases the type of chemical reactions that might be involved in the synthesis of complex molecules like Neosarranicine.

Physical and Chemical Properties Analysis

The physical and chemical properties of Neosarranicine-related compounds can be inferred from studies on similar molecules. For instance, polysarcosine has a molecular weight range of 3650–20600 g mol⁻¹ and a dispersity of approximately 1.1, indicating a relatively narrow molecular weight distribution . The anti-influenza virus A activities of Neosartoryadins A and B, with IC50 values of 66 and 58 μM respectively, suggest that these compounds have significant biological activity, which could be a property of Neosarranicine as well .

Relevant Case Studies

Neosartoryadins A and B were isolated from the endophytic fungus Neosartorya udagawae and displayed anti-influenza virus A activities, which is a relevant case study for understanding the potential applications of Neosarranicine in medicinal chemistry. The isolation of these compounds from a natural source and their subsequent biological activity testing provide a model for the discovery and development of new pharmaceutical agents .

Scientific Research Applications

Gene Expression Modulation

Neosarranicine, like other compounds, may influence gene expression in the cortex. A study by Kontkanen et al. (2002) highlighted how antipsychotic drug treatment modulates gene expression in the rat cortex. This research could provide insights into how neosarranicine might similarly affect gene expression, particularly in the context of synaptic function and intracellular calcium regulation in the cortex (Kontkanen et al., 2002).

Anticandidal Potential

Research by Singh, Fatima, and Hameed (2016) on the anticandidal potential of Geraniol against Candida albicans could offer parallels to neosarranicine’s applications. This study revealed insights into the mechanisms of action of Ger, suggesting that similar compounds like neosarranicine could disrupt multiple multidrug resistance mechanisms and virulence attributes in fungal pathogens (Singh et al., 2016).

Application in Live Cell Imaging

Quantum dots, explored by Michalet et al. (2005), offer insights into high-resolution cellular imaging and long-term in vivo observation of cell trafficking and tumor targeting. The fluorescent properties of neosarranicine could be potentially harnessed in similar biomedical applications, enhancing the study of intracellular processes and diagnostics (Michalet et al., 2005).

Antifungal Agent Potential

Studies on the antifungal activities of various compounds, like the research by Cardoso et al. (2016) on Ocimum basilicum, suggest that neosarranicine might similarly possess antifungal properties, particularly in synergistic combinations with other drugs. This could imply its potential use as an antifungal agent in combating resistant strains of fungi (Cardoso et al., 2016).

Antiviral Activity

A study on neosartoryadins A and B, related to neosarranicine, by Yu et al. (2016), demonstrated their anti-influenza virus A (H1N1) activities. This suggests that neosarranicine could potentially exhibit similar antiviral properties, offering avenues for its application in treating viral infections (Yu et al., 2016).

Obesity Treatment

Research on plant extracts for anti-obesity activity, like the study by Roh and Jung (2012), can offer insights into the potential application of neosarranicine in treating obesity. Its properties might be used to inhibit lipase activity and reduce fat accumulation, thus contributing to obesity management (Roh & Jung, 2012).

Immunomodulatory Effects

The study on Phyllanthus species by Jantan et al. (2019) discusses the immunomodulating effects of bioactive metabolites. Neosarranicine might similarly influence the immune system, offering therapeutic benefits for immune-related diseases (Jantan et al., 2019).

properties

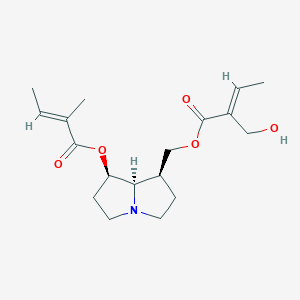

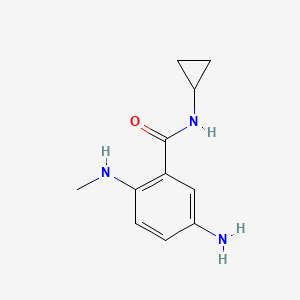

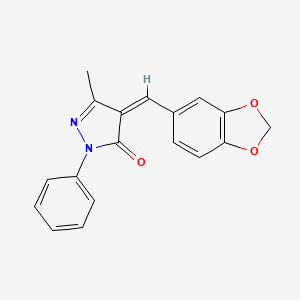

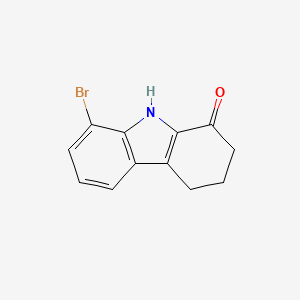

IUPAC Name |

[(1S,7R,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (E)-2-(hydroxymethyl)but-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5/c1-4-12(3)17(21)24-15-7-9-19-8-6-14(16(15)19)11-23-18(22)13(5-2)10-20/h4-5,14-16,20H,6-11H2,1-3H3/b12-4+,13-5+/t14-,15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUQRQKYYOWGPN-DQUJFLHPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(CC2)COC(=O)C(=CC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1CCN2[C@@H]1[C@H](CC2)COC(=O)/C(=C/C)/CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neosarranicine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one](/img/structure/B3034019.png)

![6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3034022.png)